molecular formula C10H17NO4 B3229482 Methyl 1-ethoxycarbonyl CAS No. 128892-15-9

Methyl 1-ethoxycarbonyl

Cat. No. B3229482
M. Wt: 215.25 g/mol
InChI Key: WEPVIOBYVKVRRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “Methyl 1-ethoxycarbonyl” involves processes like ethoxylation of methyl and ethyl esters of unsaturated fatty acids . Two different types of catalysts, calcium-based and aluminum-magnesium-based, were used in these tests . Another method involves the protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 1-ethoxycarbonyl” or similar compounds include direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids . Another reaction involves the catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

1. Catalysis and Synthesis of Heterocycles

Methyl 1-ethoxycarbonyl derivatives play a significant role in catalysis and synthesis of heterocycles. For example, copper-catalyzed intramolecular hydroalkoxylation of α-(1-hydroxy-1-alkyl)methylallenoates containing methyl 1-ethoxycarbonyl groups leads to the formation of functionalized 2-alkyl- and 2-aryl-2,5-dihydrofurans (Kim & Lee, 2012). Similarly, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carbocylates react with various acyclic enamines to produce various dienes containing the ethoxycarbonyl group (Silaichev, Filimonov, & Maslivets, 2014).

properties

IUPAC Name

1-O-ethyl 2-O-methyl piperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-15-10(13)11-7-5-4-6-8(11)9(12)14-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPVIOBYVKVRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-ethoxycarbonyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
L Pongó, P Dvortsák, J Reiter - Collection of Czechoslovak …, 1992 - cccc.uochb.cas.cz
A series of N-(3-methylthio-1,2,4-triazol-5-yl) substituted carbamimidothioates (III), 2-iminoazolidines (IV, X = O, S, NH, n = 2), 2-iminohexahydro-1,3-oxazines (IV, X = O, n = 3), 2-…
Number of citations: 1 cccc.uochb.cas.cz
CY Cheng, JP Liou, MJ Lee - Tetrahedron letters, 1997 - Elsevier
As a better alternative to radical cyclization, 5-(2-bromo-6-methoxyphenoxy)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (2) and its 1-oxo analog 3 underwent Pd-catalyzed …
Number of citations: 39 www.sciencedirect.com
H Urabe, K Suzuki, F Sato - Journal of the American Chemical …, 1997 - ACS Publications
tert-Butyl 2-en-7-ynoate 6 was treated with (η 2 -propene)Ti(O-i-Pr) 2 (3), generated in situ from Ti(O-i-Pr) 4 or Ti(O-i-Pr) 3 Cl and i-PrMgCl, in ether at −50 to −20 C to afford the product 8 …
Number of citations: 118 pubs.acs.org
H Chakrapani, RC Kalathur, AE Maciag… - Bioorganic & medicinal …, 2008 - Elsevier
… sodium sulfate and evaporated to give methyl-1,4-bis(ethoxycarbonyl) piperazine (25.4 g, 66% yield) as an oil, which was used in the next step to prepare 2-methyl-1-ethoxycarbonyl …
Number of citations: 52 www.sciencedirect.com
A Laila - Journal für Praktische Chemie/Chemiker‐Zeitung, 1995 - Wiley Online Library
A kinetic study of the reaction between substituted styrenes and 4‐substituted triazolinediones has been made in solvent benzene at 25C. The influence of the substituents on the …
Number of citations: 1 onlinelibrary.wiley.com
Y Wang, ZH Yu, HF Zheng, DQ Shi - Organic & Biomolecular …, 2012 - pubs.rsc.org
DABCO-catalyzed [4 + 2] and Bu3P-catalyzed [3 + 2] cycloadditions between 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate were developed for the synthesis of dihydropyran-…
Number of citations: 51 pubs.rsc.org
M D'hooghe, Y Dejaegher, N De Kimpe - Tetrahedron, 2008 - Elsevier
Treatment of arylmethylideneamines with 5-chloropentanoyl chloride in benzene in the presence of 2,6-lutidine afforded novel trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones in good …
Number of citations: 31 www.sciencedirect.com
JT Witkowski - 1970 - search.proquest.com
… A solution of 4-methyl-1-ethoxycarbonyl semicarbazide (l6.1 g) in 2 N aqueous sodium hydroxide (75 ml) was refluxed for 30 minutes. The solution was cooled and neutralized with 6 N …
Number of citations: 2 search.proquest.com
N ITOH - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… Methyl 1-Ethoxycarbonyl-4-oxo-piperidinecarboxylate (XXVI)–To a solution of methyl 2-N-ethoxycarbonyl-N-(2-methoxycarbonylethyl)amino propionate (XXV) (5 g) in benzene (50 ml), …
Number of citations: 8 www.jstage.jst.go.jp
S Yoshifuji, K TANAKA, T Kawai… - Chemical and …, 1985 - jstage.jst.go.jp
The ruthenium tetroxide (RuO4) oxidation of N-acylated L-proline esters, prepared from L-proline, was carried out under two-phase conditions to afford good yields of the corresponding …
Number of citations: 75 www.jstage.jst.go.jp

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